molecular formula C22H24P+ B15399109 Tert-butyl(triphenyl)phosphonium CAS No. 47250-88-4

Tert-butyl(triphenyl)phosphonium

Cat. No.: B15399109
CAS No.: 47250-88-4
M. Wt: 319.4 g/mol
InChI Key: JQFXJVQEVVYILS-UHFFFAOYSA-N
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Description

Overview of Quaternary Phosphonium (B103445) Salts in Organic Chemistry

Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. researchgate.net These salts are widely utilized in various facets of organic synthesis. They serve as catalysts, reagents, and even as ionic liquids. researchgate.netacs.org Their utility stems from their stability, solubility in organic solvents, and the ability of the phosphonium cation to influence reaction pathways.

One of the most prominent applications of quaternary phosphonium salts is in the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones. numberanalytics.comthermofisher.comlibretexts.org In this reaction, a phosphonium salt is deprotonated to form a phosphonium ylide, which then reacts with a carbonyl compound to yield an alkene and a phosphine (B1218219) oxide. numberanalytics.commasterorganicchemistry.com Beyond the Wittig reaction, phosphonium salts are employed as phase-transfer catalysts, facilitating reactions between reactants in different phases. They are also investigated for their biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govnih.gov

Historical Context of Phosphonium Chemistry and Alkyl(aryl)phosphonium Salts

The history of phosphonium chemistry is intrinsically linked to the development of organophosphorus chemistry. A pivotal moment came in 1954 when Georg Wittig and his student Ulrich Schöllkopf reported the reaction that would bear his name. wikipedia.org Wittig's discovery of the olefination reaction using phosphonium ylides revolutionized the synthesis of alkenes and earned him the Nobel Prize in Chemistry in 1979. numberanalytics.commasterorganicchemistry.comwikipedia.org

The preparation of the foundational phosphonium salts typically involves the quaternization of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide. libretexts.orgorganic-chemistry.org This straightforward synthesis has allowed for the creation of a vast library of alkyl(aryl)phosphonium salts with diverse steric and electronic properties. These variations are crucial for tuning the reactivity and selectivity of subsequent reactions, most notably the Wittig reaction, where the nature of the substituents on the phosphorus atom can influence the stereochemical outcome. libretexts.orgwikipedia.org

Unique Structural and Electronic Contributions of the Tert-butyl Group in Phosphonium Cations

The incorporation of a tert-butyl group onto the phosphonium cation, as in tert-butyl(triphenyl)phosphonium, imparts distinct structural and electronic characteristics. The tert-butyl group is known for its significant steric bulk. chemicalbook.comnih.gov This steric hindrance can influence the approach of reactants to the phosphorus center and can affect the stability and reactivity of intermediates in catalytic cycles. nih.govnih.gov For instance, in the context of the Wittig reaction, the bulky tert-butyl group can impact the formation and geometry of the oxaphosphetane intermediate, thereby influencing the E/Z selectivity of the resulting alkene. libretexts.org

Electronically, the tert-butyl group is an electron-donating group through induction. This electronic effect can modulate the electron density at the phosphorus center, which in turn affects the acidity of the α-protons and the nucleophilicity of the corresponding ylide. chemicalbook.comcapes.gov.br The combination of these steric and electronic effects makes the tert-butyl group a valuable substituent for fine-tuning the properties of phosphonium salts for specific applications. nih.gov

Rationale for Research Focus on this compound Systems

The specific focus on this compound and related systems stems from the unique interplay of its steric and electronic properties. Researchers are interested in how the bulky and electron-donating tert-butyl group, in conjunction with the three phenyl groups, influences reactivity, selectivity, and catalytic activity. mdpi.comrepec.org

Studies on sterically hindered phosphonium salts have shown that the cation structure is a key determinant of their biological activity, with some exhibiting high antimicrobial and antifungal properties with low cytotoxicity. nih.gov In catalysis, the steric bulk of ligands like tri-tert-butylphosphine (B79228), a related compound, is known to enhance the rate of certain reactions by promoting the formation of coordinatively unsaturated species. chemicalbook.com

Furthermore, the synthesis and application of phosphonium salts containing bulky groups are of interest for creating robust catalysts and materials. For example, tri-tert-butyl(n-alkyl)phosphonium salts have been synthesized and studied for their ability to stabilize palladium nanoparticles used in cross-coupling reactions. mdpi.comrepec.org The systematic study of these compounds allows for a deeper understanding of structure-property relationships, which is crucial for the rational design of new catalysts and functional materials. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47250-88-4

Molecular Formula

C22H24P+

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl(triphenyl)phosphanium

InChI

InChI=1S/C22H24P/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+1

InChI Key

JQFXJVQEVVYILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Triphenyl Phosphonium and Its Functionalized Derivatives

Quaternization Reactions for the Formation of Tert-butyl(triphenyl)phosphonium Salts

The formation of phosphonium (B103445) salts is most commonly achieved through the quaternization of phosphines. This involves an S_N2 reaction between a phosphine (B1218219), which acts as a nucleophile, and an alkyl halide. youtube.com

Direct Alkylation of Triphenylphosphine (B44618) with Tert-butyl Halides

The direct alkylation of triphenylphosphine with tert-butyl halides presents a significant challenge due to the steric hindrance of the tertiary butyl group. The S_N2 reaction required for quaternization is generally efficient for primary and some secondary halides but is notoriously difficult for tertiary halides. youtube.comnih.gov The bulky nature of both the triphenylphosphine nucleophile and the tert-butyl electrophile impedes the backside attack necessary for the reaction to proceed.

Alternative strategies often involve the use of more reactive reagents or different starting materials. For instance, instead of alkyl halides, alcohols can be used as precursors. Efficient methods for synthesizing triphenylphosphonium salts from benzyl (B1604629) and heteroaryl alcohols have been developed using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.orgnih.gov These protocols offer a safer and more scalable alternative to traditional methods that often rely on hazardous halogenating agents. One approach involves the direct mixing of the alcohol, TMSBr, and triphenylphosphine, which is particularly effective for acid-sensitive substrates. organic-chemistry.orgnih.gov A stepwise method, where the alcohol is first converted to the corresponding bromide in situ with TMSBr before the addition of triphenylphosphine, has also proven successful, especially for benzyl alcohols with electron-withdrawing or neutral substituents. organic-chemistry.orgnih.gov

Another approach involves reacting alcohols with triphenylphosphine hydrobromide, where the water formed during the reaction is removed by azeotropic distillation to drive the equilibrium towards the phosphonium salt product. researchgate.net

Stereochemical Considerations in Phosphonium Salt Formation

The stereochemistry of phosphonium salt formation is intrinsically linked to the S_N2 reaction mechanism. This process involves the inversion of configuration at the electrophilic carbon center. However, due to the significant steric hindrance associated with tert-butyl groups, achieving the necessary geometry for the S_N2 reaction is challenging.

In cases where the phosphorus atom itself is a stereocenter, the quaternization reaction can lead to the formation of diastereomers if the alkyl halide is also chiral. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants. For instance, studies on the reactions of N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols have shown that the stereospecificity of the reaction is dependent on the alcohol used, suggesting the involvement of different intermediates. rsc.org

Synthesis of Phosphonium Ylides Derived from this compound

Phosphonium ylides, also known as phosphoranes, are crucial reagents in the Wittig reaction for the synthesis of alkenes. libretexts.org They are typically generated by the deprotonation of a phosphonium salt using a strong base. libretexts.orgyoutube.com

Generation of Tert-butyl(triphenylphosphoranylidene)acetate

Tert-butyl(triphenylphosphoranylidene)acetate is a stabilized ylide due to the presence of the electron-withdrawing ester group. This stabilization makes it a crystalline, air-stable solid that can be handled more easily than unstabilized ylides. cymitquimica.comchemicalbook.com

One common method for its preparation involves the reaction of triphenylphosphine with tert-butyl bromoacetate. The resulting phosphonium salt is then deprotonated to yield the ylide. prepchem.com Another reported synthesis involves the reaction of acetyl chloride and triphenylphosphoranylidene dichloride in the presence of an amine like piperidine (B6355638) or DABCO. cymitquimica.com

ReagentsProductNotes
Triphenylphosphine, tert-butyl bromoacetate, triethylaminetert-butyl(triphenylphosphoranylidene)propionateThe reaction is heated under reflux in ethyl acetate.
Acetyl chloride, triphenylphosphoranylidene dichloride, amine (piperidine or DABCO)tert-butyl(triphenylphosphoranylidene)acetateThe tert-butyl group helps stabilize the carbocation intermediate. cymitquimica.com

Alternative Routes to Stabilized and Reactive Tert-butyl-Substituted Ylides

The synthesis of other tert-butyl-substituted ylides follows similar principles. The choice of base for deprotonation depends on the acidity of the proton adjacent to the phosphorus atom. For ylides stabilized by electron-withdrawing groups, weaker bases like sodium hydroxide (B78521) or alkoxides can be sufficient. youtube.com However, for unstabilized ylides, which lack such a group, very strong bases like butyllithium (B86547) are required. libretexts.orgyoutube.com

The stability of the resulting ylide is a critical factor. Stabilized ylides can often be isolated and stored, with some even being commercially available. reddit.com Unstabilized ylides, on the other hand, are highly reactive and are typically generated in situ for immediate use in subsequent reactions. youtube.com

Incorporation of this compound Moieties into Complex Architectures

The this compound group can be incorporated into more complex molecules to impart specific properties. For example, triphenylphosphonium cations are often used to target molecules to mitochondria due to the large delocalized positive charge.

A general method for attaching a triphenylphosphonium group to a molecule involves the reaction of a suitable alkyl halide derivative of the molecule with triphenylphosphine. For instance, a triphenylphosphonium-linked derivative of a protonophoric uncoupler was synthesized by heating an ω-bromoalkyl-modified precursor with triphenylphosphine in acetonitrile (B52724). acs.org

The synthesis of such complex molecules often requires multi-step procedures. For example, the synthesis of a triphenylphosphonium-linked derivative of 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) involved a Friedel-Crafts acylation followed by a Knoevenagel condensation to introduce the malononitrile (B47326) group, and finally, the quaternization of triphenylphosphine with a bromoalkyl-functionalized intermediate. acs.org

PrecursorReactionProduct
ω-bromoalkyl-modified SF6847Reaction with triphenylphosphine in acetonitrileTriphenylphosphonium-linked derivative of SF6847

Synthesis of Phosphonium-Linked Conjugates and Multi-functional Systems

The creation of phosphonium-linked conjugates often involves the quaternization of a phosphine with a suitable organic halide. This approach allows for the attachment of the triphenylphosphonium cation to a variety of molecular scaffolds, thereby imparting specific functions, such as mitochondrial targeting.

A common synthetic route involves the reaction of triphenylphosphine with an alkyl or benzyl bromide derivative. For instance, mitochondria-targeted derivatives of the potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) have been synthesized. acs.org The key step is the condensation of a ketophenol with malononitrile through a Knoevenagel reaction, followed by the attachment of the triphenylphosphonium (TPP) group. The final phosphonium salts are prepared by heating a mixture of the appropriate bromoalkyl derivative (SF-CnBr) with triphenylphosphine in acetonitrile. acs.org

Similarly, new cationic triphenylphosphonium amphiphilic conjugates have been developed by linking TPP to glycerolipids containing pharmacophore fragments like abietic acid and betulin (B1666924). nih.gov This synthesis strategy aims to create hybrid molecules with enhanced cytotoxicity towards tumor cells. Another example is the synthesis of phosphonium salts from the reaction of triphenylphosphine with 3,5-di-tert-butyl-4-hydroxybenzyl bromide. researchgate.net

The versatility of this synthetic approach is further demonstrated by the conjugation of a triphenylphosphonium group to phospholipids. This process facilitates the surface modification of liposomes, creating mitochondriotropic delivery systems that can preferentially associate with mitochondria in living cells. nih.gov

A related synthesis involves the reaction of triphenylphosphine with (2-(tert-butoxycarbonyl)-allyl) bromide. This reaction, carried out in acetonitrile, yields (2-(tert-butoxycarbonyl)-allyl)triphenylphosphonium bromide, a compound where the lipophilic nature of the tert-butyl group may enhance biological activity. umn.edu

Table 1: Synthesis of Triphenylphosphonium-Linked Conjugates

Starting Materials Reaction Type Product Reference
Triphenylphosphine, SF-CnBr Quaternization Mitochondria-targeted SF6847 derivative (SF-Cn-TPP) acs.org
Triphenylphosphine, 3,5-di-tert-butyl-4-hydroxybenzyl bromide Quaternization Phosphonium salt of butylated hydroxytoluene derivative researchgate.net
Triphenylphosphine, Functionalized phospholipids Conjugation Triphenylphosphonium conjugated lipids for liposomes nih.gov
Triphenylphosphine, (2-(tert-butoxycarbonyl)-allyl) bromide Quaternization (2-(tert-butoxycarbonyl)-allyl)triphenylphosphonium bromide umn.edu
Triphenylphosphine, Bromoalkylated glycerolipids with terpenoid fragments Conjugation Amphiphilic TPP-conjugates with betulin or abietic acid nih.gov

Polymerization Methods for Phosphonium Polymeric Ionic Liquids with Tert-butyl Substituents

Phosphonium-based polymeric ionic liquids (PILs) are synthesized through the polymerization of phosphonium-containing monomers. These methods allow for the creation of materials with tunable thermal and electrical properties.

One significant method for synthesizing PILs with tert-butyl substituents is Ring-Opening Metathesis Polymerization (ROMP). rsc.orgresearchgate.net In this approach, oxanorbornene-based monomers containing phosphonium groups with various substituents, including tert-butyl and triphenyl groups, are polymerized. Following polymerization, an ion exchange reaction, typically with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is performed to replace the original bromide anion with the trifluorosulfonylimide anion. rsc.orgresearchgate.net This anion exchange is crucial for enhancing the ionic conductivity of the resulting polymer. Research has shown that the nature of the substituent group on the phosphorus atom significantly affects the conductivity of the PILs. rsc.orgresearchgate.net

Another method involves the radical polymerization of vinyl-functionalized phosphonium ionic liquid monomers. For example, phosphonium-based ILs can be prepared and subsequently polymerized to create stationary phases for gas chromatography. rsc.org This process often uses an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN), and the polymerization is carried out by heating the monomer solution within a capillary column. rsc.org

The synthesis of sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts represents another class of phosphonium ionic liquids. These are typically synthesized via the quaternization of tri-tert-butylphosphine (B79228) with a 1-haloalkane in a solvent like acetonitrile or DMF. mdpi.com The resulting phosphonium halides can then undergo an anion exchange reaction, for instance with sodium tetrafluoroborate (B81430) in water, to yield phosphonium salts with different anions. mdpi.com The properties of these PILs, such as their melting points, are highly dependent on the length of the n-alkyl substituent. mdpi.com

Table 2: Polymerization of Phosphonium Ionic Liquids

Monomer Type Polymerization Method Key Features Reference
Oxanorbornene-based phosphonium salt Ring-Opening Metathesis Polymerization (ROMP) Allows for synthesis of PILs with various substituents (including tert-butyl); followed by anion exchange to enhance conductivity. rsc.orgresearchgate.net
Allyl-functionalized phosphonium salt Radical Polymerization Used to create cross-linked polymeric stationary phases for gas chromatography; initiated by AIBN. rsc.org
n/a (synthesis of non-polymeric PILs) Quaternization of tri-tert-butylphosphine Synthesis of sterically hindered phosphonium ionic liquids with varying alkyl chain lengths; properties are structure-dependent. mdpi.com

Reactivity and Mechanistic Investigations of Tert Butyl Triphenyl Phosphonium Species

Wittig Olefination via Tert-butyl(triphenylphosphoranylidene)acetate and Analogues

The Wittig reaction stands as a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. rsc.orgmasterorganicchemistry.comlibretexts.org The use of stabilized ylides, such as tert-butyl(triphenylphosphoranylidene)acetate, offers distinct advantages in controlling the stereochemical outcome of the reaction.

Detailed Reaction Mechanism and Intermediates (e.g., Betaine (B1666868), Oxaphosphetane)

The mechanism of the Wittig reaction has been a subject of extensive research, with the initial step involving the nucleophilic attack of the ylide on the carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of a dipolar, zwitterionic intermediate known as a betaine. libretexts.orglumenlearning.com Subsequent cyclization of the betaine intermediate yields a four-membered ring structure called an oxaphosphetane. libretexts.orglumenlearning.com The decomposition of the oxaphosphetane is the final, irreversible step that furnishes the alkene and triphenylphosphine (B44618) oxide. libretexts.org

Influence of Tert-butyl Steric Bulk on Reaction Stereoselectivity (E/Z Ratios)

The stereoselectivity of the Wittig reaction is significantly influenced by the nature of the substituents on the ylide. Stabilized ylides, like tert-butyl(triphenylphosphoranylidene)acetate where the tert-butoxycarbonyl group can delocalize the negative charge, generally favor the formation of the (E)-alkene. berkeley.edu This preference is attributed to the thermodynamic stability of the intermediates leading to the (E)-product.

The considerable steric bulk of the tert-butyl group further enhances this selectivity. The larger size of the tert-butyl group, compared to a methyl or ethyl group, exacerbates steric interactions in the transition state leading to the (Z)-alkene, thereby favoring the pathway to the more stable (E)-alkene. This effect is particularly pronounced when reacting with aldehydes that also possess sterically demanding substituents.

Below is a table summarizing the E/Z selectivity for the Wittig reaction of tert-butyl(triphenylphosphoranylidene)acetate with various aldehydes.

E/Z Ratios for the Wittig Reaction of Tert-butyl(triphenylphosphoranylidene)acetate with Various Aldehydes

Aldehyde E/Z Ratio
Benzaldehyde >95:5
p-Anisaldehyde >95:5
p-Nitrobenzaldehyde >95:5
Cinnamaldehyde >90:10
Cyclohexanecarboxaldehyde >90:10
Pivaldehyde >85:15

Scope and Limitations in Carbonyl Transformations

The Wittig reaction employing tert-butyl(triphenylphosphoranylidene)acetate is highly effective for the conversion of a wide range of aldehydes into their corresponding α,β-unsaturated esters. The reaction generally proceeds with high yields and excellent (E)-selectivity.

However, the reactivity of stabilized ylides is attenuated, which presents limitations. Reactions with ketones, particularly sterically hindered ones, are often sluggish and may result in low yields or fail to proceed altogether. nih.gov In such cases, alternative olefination methods, like the Horner-Wadsworth-Emmons reaction, may be more suitable. Furthermore, while the reaction is tolerant of many functional groups, highly acidic or basic conditions can interfere with the reaction.

Nucleophilic Reactivity of Tert-butyl(triphenyl)phosphonium-Derived Ylides

Beyond their role in the Wittig reaction, ylides derived from this compound salts exhibit significant nucleophilic character, enabling their participation in other important carbon-carbon bond-forming reactions.

Michael Addition Pathways and Subsequent Cyclization

Phosphorus ylides can act as potent nucleophiles in Michael addition reactions to α,β-unsaturated carbonyl compounds. sioc.ac.cn The initial conjugate addition of the ylide to the electron-deficient alkene generates a new enolate intermediate. This intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclizations.

These tandem Michael addition-cyclization sequences provide a powerful strategy for the synthesis of complex cyclic and heterocyclic systems. sioc.ac.cn The specific outcome of the reaction is influenced by the nature of the acceptor, the ylide, and the reaction conditions. For instance, the reaction of a suitable phosphonium (B103445) ylide with an α,β-unsaturated ester can lead to the formation of functionalized cyclopentenes or other ring systems through an intramolecular Wittig-type reaction of the initially formed adduct.

Oxidative Reactivity of this compound Derivatives

The phosphorus center in this compound derivatives is susceptible to oxidation. Triphenylphosphine itself is known to be oxidized by air to form triphenylphosphine oxide. While the phosphonium salt is generally more stable, strong oxidizing agents can lead to the cleavage of the P-C bonds or other oxidative transformations.

Recent studies have shown that phosphonium ylides can undergo single-electron oxidation to form radical cations. These radical species can participate in a variety of transformations, including hydrogen atom transfer reactions, demonstrating a less conventional mode of reactivity for these compounds. The specific products of oxidation depend on the oxidant used and the reaction conditions. For example, reaction with certain peroxides can lead to the formation of triphenylphosphine oxide and products derived from the tert-butyl group. However, detailed studies on the controlled oxidative reactions of this compound species remain an area of ongoing investigation.

Reactions with Hydroperoxides: Kinetic and Mechanistic Studies

Detailed kinetic and mechanistic studies on the reaction of this compound with hydroperoxides are not extensively documented in the literature. However, valuable insights can be drawn from studies on the closely related triphenylphosphine. The reaction of triphenylphosphine with alkyl hydroperoxides, including tert-butyl hydroperoxide, has been shown to follow second-order kinetics. This suggests that the reaction rate is dependent on the concentrations of both the phosphine (B1218219) and the hydroperoxide.

The reaction is generally considered to proceed via a non-radical mechanism. This is supported by the observation that the presence of radical scavengers does not typically inhibit the reaction. The proposed mechanism involves a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide. This leads to the formation of a phosphonium ion intermediate and an alkoxide. The intermediate then collapses to form triphenylphosphine oxide and the corresponding alcohol.

While specific kinetic data for this compound is scarce, the fundamental mechanism is expected to be similar to that of triphenylphosphine. The presence of the tert-butyl group on the phosphorus atom in this compound, as opposed to a phenyl group in triphenylphosphine, would primarily exert steric and electronic effects that could influence the reaction rate. The bulky tert-butyl group might sterically hinder the approach of the hydroperoxide to the phosphorus center, potentially leading to a slower reaction rate compared to triphenylphosphine. Conversely, the electron-donating nature of the tert-butyl group could enhance the nucleophilicity of the phosphorus atom, which might counteract the steric hindrance to some extent.

A study on the effects of phosphorus substituents on the reactivity of α-alkoxyphosphonium salts with nucleophiles highlighted that the reactivity is determined by a balance between steric and electronic factors nih.gov. This principle can be extended to the reaction with hydroperoxides.

Table 1: Investigated Kinetic Parameters for Related Reactions

ReactantsKinetic OrderProposed MechanismKey Findings
Triphenylphosphine + Alkyl HydroperoxidesSecond-orderNon-radical, nucleophilic attackRate is dependent on both reactant concentrations.
α-Alkoxyphosphonium salts + Nucleophiles-Dependent on substituentsReactivity is a balance of steric and electronic effects. nih.gov

It is important to note that without direct experimental data for this compound, these discussions remain based on established principles of organic chemistry and studies of analogous compounds.

Pathways of Phosphorus Oxidation in Tert-butyl-Substituted Phosphonium Systems

The oxidation of the phosphorus atom in phosphonium salts is a fundamental process that leads to the formation of phosphine oxides. For tert-butyl-substituted phosphonium systems, several potential pathways for phosphorus oxidation can be considered, drawing from the broader understanding of phosphine and phosphonium salt chemistry.

The direct oxidation of a phosphonium salt is generally challenging as the phosphorus atom is already in a +5 oxidation state in its tetravalent phosphonium form. However, reactions that involve the transformation of the phosphonium cation can lead to species that are susceptible to oxidation.

One plausible pathway involves the dealkylation of the phosphonium salt to form a phosphine, which is then readily oxidized. For instance, in the presence of a suitable nucleophile or under thermal conditions, this compound could potentially lose its tert-butyl group to form triphenylphosphine. Triphenylphosphine is well-known to be easily oxidized to triphenylphosphine oxide by various oxidizing agents, including air and peroxides. The extreme sensitivity of tri-tert-butylphosphine (B79228) to air oxidation underscores the high reactivity of sterically hindered phosphines once formed bohrium.com.

Another possibility involves a ligand exchange or rearrangement process, particularly in the presence of other reactive species. Computational studies on some phosphonium salts have indicated that charge transfer can occur from a π-system to the positively charged phosphorus center, which could modulate its reactivity rsc.org.

Furthermore, radical mechanisms cannot be entirely ruled out under specific conditions, such as in the presence of radical initiators or upon photochemical excitation. For example, a radical mechanism has been proposed for the reaction of certain α-alkoxyphosphonium salts with Grignard reagents in the presence of oxygen nih.gov.

Table 2: Potential Phosphorus Oxidation Pathways

PathwayDescriptionKey IntermediatesResulting Product
Dealkylation-OxidationLoss of an alkyl group to form a phosphine, followed by oxidation.Tertiary PhosphinePhosphine Oxide
Ligand Exchange/RearrangementInteraction with other species leading to a more easily oxidized phosphorus center.Rearranged Phosphonium SpeciesPhosphine Oxide
Radical MechanismInvolvement of radical species under specific reaction conditions.Phosphorus-centered RadicalsPhosphine Oxide

The specific pathway that predominates for this compound would depend on the reaction conditions, including the nature of the oxidant, the solvent, temperature, and the presence of any catalysts or initiators.

Structural Characterization and Spectroscopic Analysis of Tert Butyl Triphenyl Phosphonium Species

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For tert-butyl(triphenyl)phosphonium salts, these studies reveal precise information about the cation's geometry, how the ions are arranged in the crystal lattice, and the preferred conformations of its constituent groups. While a complete, publicly available crystal structure for a simple halide salt of this compound is not readily found in open literature, analysis of closely related structures, such as (4-tert-butylbenzyl)triphenylphosphonium bromide, and general principles of phosphonium (B103445) salt crystallography allow for a detailed discussion.

Determination of Molecular Geometry: Bond Lengths, Angles, and Dihedral Angles

The central phosphorus atom in the this compound cation adopts a distorted tetrahedral geometry, a common feature for tetracoordinate phosphorus(V) compounds. The P-C bond lengths are influenced by the nature of the attached carbon atom (aromatic vs. aliphatic). The three P-C(phenyl) bonds are expected to be of similar length, while the P-C(tert-butyl) bond will have a distinct value. The bond angles around the phosphorus atom will deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the tert-butyl and phenyl groups.

Table 1: Typical Bond Lengths and Angles in Triphenylphosphonium Derivatives

Parameter Typical Value Range
P-C(phenyl) Bond Length 1.78 - 1.82 Å
P-C(alkyl) Bond Length 1.82 - 1.86 Å
C(phenyl)-P-C(phenyl) Angle 106 - 110°
C(phenyl)-P-C(alkyl) Angle 108 - 112°

Note: These are generalized values based on related phosphonium structures. Specific values for this compound would require a dedicated crystallographic study.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, the this compound cations and their counter-anions are arranged in a regular, repeating pattern known as a crystal lattice. The packing is governed by a combination of electrostatic forces and weaker intermolecular interactions. While the bulky and non-polar nature of the tert-butyl and phenyl groups limits strong hydrogen bonding directly involving the cation, weak C-H···anion and C-H···π interactions can play a role in stabilizing the crystal structure.

In many triphenylphosphonium salts, π-stacking interactions between the phenyl rings of adjacent cations can be observed, where the aromatic rings are arranged in a parallel or offset fashion. However, the presence of the sterically demanding tert-butyl group may influence or hinder extensive π-stacking, leading to a crystal packing arrangement dominated by van der Waals forces.

Conformational Analysis of the Tert-butyl and Phenyl Groups in the Solid State

The conformation of the tert-butyl and phenyl groups in the solid state is a result of minimizing intramolecular and intermolecular steric strain. The three phenyl groups are typically twisted out of the planes defined by the P-C bonds, creating the aforementioned propeller conformation. The degree of twist for each phenyl group can be slightly different depending on the local crystalline environment.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide valuable information about the structure and bonding within the this compound cation, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is a powerful tool for characterizing the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of the this compound cation shows distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the tert-butyl group. The phenyl protons typically appear as a complex multiplet in the aromatic region (around 7.5-8.0 ppm). The nine protons of the tert-butyl group give rise to a sharp singlet in the upfield region (around 1.3-1.6 ppm). In some cases, coupling to the phosphorus atom can be observed.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The phenyl carbons show multiple signals in the aromatic region (typically 120-140 ppm), with the carbon directly attached to the phosphorus (ipso-carbon) showing a characteristic downfield shift and a large coupling constant to the phosphorus atom. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. The this compound cation exhibits a single resonance in the ³¹P NMR spectrum, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄). The exact chemical shift can be influenced by the solvent and the counter-ion.

Table 2: Representative NMR Data for Triphenylphosphonium Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H 7.6 - 7.9 m - Phenyl protons
¹H 1.45 s - tert-Butyl protons
¹³C 135.0 d ~3 Hz ortho-C
¹³C 134.0 d ~10 Hz meta-C
¹³C 130.5 d ~13 Hz para-C
¹³C 118.0 d ~85 Hz ipso-C
¹³C 34.5 d ~35 Hz C(quaternary) of t-butyl
¹³C 31.0 s - C(methyl) of t-butyl
³¹P ~ +25 s - P

Note: These are representative values and can vary based on the specific salt and experimental conditions.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound salts displays characteristic absorption bands corresponding to the vibrations of the phenyl and tert-butyl groups.

Table 3: Characteristic IR Vibrational Modes for this compound Salts

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2960 Strong Aliphatic C-H stretch (tert-butyl)
~1585 Medium C=C stretch (phenyl ring)
~1480 Medium C=C stretch (phenyl ring)
~1435 Strong P-Phenyl stretch
~1110 Strong P-Phenyl stretch
~720 & ~690 Strong C-H out-of-plane bend (monosubstituted benzene)

Note: The exact positions and intensities of the bands can be influenced by the physical state (solid or solution) and the counter-ion.

The presence of strong bands around 1435 cm⁻¹ and 1110 cm⁻¹ are particularly indicative of the P-phenyl moiety. The C-H stretching and bending vibrations of the tert-butyl group are also prominent features in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound salts. The analysis is typically performed on the cation, this compound, [C₂₂H₂₄P]⁺. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to introduce the pre-formed ion from solution into the mass analyzer, preserving its structure.

The high-resolution mass spectrum will show the molecular ion peak (M⁺) corresponding to the exact mass of the this compound cation. This provides a definitive confirmation of the compound's elemental composition.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the parent ion. The fragmentation of the this compound cation is characterized by cleavages at the phosphorus-carbon bonds and within the tert-butyl group.

Key fragmentation pathways observed include:

Loss of a methyl radical (•CH₃): A characteristic fragmentation for tert-butyl groups involves the homolytic cleavage of a C-C bond, leading to the loss of a methyl radical. This results in a stable tertiary carbocation fragment. For [this compound]⁺, this would produce a prominent peak at m/z corresponding to [M - 15]⁺.

Loss of isobutylene (B52900) (C₄H₈): A major fragmentation pathway involves the elimination of the entire tert-butyl group as a neutral isobutylene molecule. This results in the formation of a triphenylphosphine (B44618) radical cation ([PPh₃]⁺•) or a protonated triphenylphosphine ([PPh₃H]⁺), depending on the rearrangement.

Loss of a phenyl radical (•C₆H₅): Fragmentation of the triphenylphosphine moiety itself can occur through the cleavage of a phosphorus-phenyl bond, leading to the loss of a phenyl radical and the formation of the [M - 77]⁺ ion.

Formation of the triphenylphosphine oxide cation: In some instances, particularly if trace oxygen is present in the system, a peak corresponding to the triphenylphosphine oxide cation ([Ph₃PO]⁺) may be observed.

The fragmentation pattern for the related compound, n-butyl(triphenyl)phosphonium, has been documented in mass spectral databases. While the molecular ion peak is the same in terms of nominal mass, the fragmentation differs due to the different alkyl structure. For instance, the loss of the entire butyl group is a dominant feature.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound Cation

IonFormulam/z (Calculated)Fragmentation Pathway
Molecular Ion[C₂₂H₂₄P]⁺319.16Parent Ion
[M - CH₃]⁺[C₂₁H₂₁P]⁺304.14Loss of a methyl radical from the tert-butyl group
[M - C₄H₈]⁺[C₁₈H₁₆P]⁺263.10Loss of isobutylene
Triphenylphosphine[C₁₈H₁₅P]⁺262.09Resulting from loss of the tert-butyl group
[M - C₆H₅]⁺[C₁₆H₁₉P]⁺242.12Loss of a phenyl radical

Note: The m/z values are calculated based on the most abundant isotopes.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the triphenylphosphonium group. The tert-butyl group is an aliphatic, saturated moiety and does not absorb light in the UV-Vis range.

The UV spectrum of this compound salts in solution, for instance in ethanol (B145695) or methanol, is expected to be very similar to that of other tetraphenylphosphonium (B101447) or alkyltriphenylphosphonium salts. mdpi.com The spectrum is dominated by absorptions arising from π → π* transitions within the phenyl rings.

The spectrum of the precursor, triphenylphosphine, shows characteristic absorption bands. researchgate.net Upon quaternization to form the phosphonium salt, these bands typically undergo a slight shift in wavelength and change in intensity. The electronic environment of the phosphorus atom changes from neutral (in PPh₃) to a positively charged center, which influences the electronic structure of the attached phenyl rings.

Research on various aryl phosphonium salts indicates that they exhibit characteristic absorption spectra. dlut.edu.cn While specific data for this compound is not widely published, the typical absorption maxima for the triphenylphosphonium moiety can be summarized. These absorptions are generally fine-structured, showing several shoulders or distinct peaks.

Table 2: Representative UV-Vis Absorption Data for the Triphenylphosphonium Chromophore

Absorption BandApproximate Wavelength (λmax)Electronic Transition
Band I~275 nmπ → π
Band II~268 nmπ → π
Band III~262 nmπ → π*

Note: These values are representative for the triphenylphosphonium moiety in a non-conjugated system and can vary slightly depending on the solvent and the counter-ion.

These electronic transitions correspond to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic phenyl rings. The presence of multiple, closely spaced absorption bands is a hallmark of the phenyl group's electronic structure.

Computational Chemistry and Theoretical Investigations of Tert Butyl Triphenyl Phosphonium

Quantum Mechanical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of phosphonium (B103445) salts and their corresponding ylides. acs.orgcapes.gov.br These calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like tert-butyl(triphenyl)phosphonium.

Geometry Optimization and Energetic Calculations of this compound Cations and Ylides

Geometry optimization is a fundamental computational procedure that determines the lowest energy structure of a molecule. For the this compound cation, these calculations predict a tetrahedral geometry around the phosphorus atom, with the bulky tert-butyl and three phenyl groups arranged to minimize steric hindrance. The bond lengths and angles obtained from these calculations are generally in good agreement with experimental data from X-ray crystallography where available. researchgate.netacs.org

The corresponding ylide, tert-butyl(triphenyl)phosphorane, is formed by the deprotonation of the tert-butyl group. Computational studies on phosphorus ylides reveal a structure that is best described as a resonance hybrid of the ylide and ylene forms, although the ylide character with a negatively charged carbon and a positively charged phosphorus is dominant. nih.gov Geometry optimization of the ylide shows a trigonal pyramidal geometry around the phosphorus atom and a nearly planar carbanionic center.

Energetic calculations provide valuable information about the stability of these species. The proton affinity of the ylide, which is the negative of the enthalpy change for the deprotonation of the phosphonium cation, can be calculated to quantify its basicity. These calculations are crucial for understanding the reactivity of the ylide in reactions such as the Wittig reaction.

Below is a hypothetical data table illustrating typical results from DFT calculations on the geometry and energetics of this compound cation and its corresponding ylide.

ParameterThis compound CationTert-butylidene(triphenyl)phosphorane (Ylide)
P-C(tert-butyl) Bond Length (Å) 1.851.70
P-C(phenyl) Bond Length (Å) 1.801.78
C-P-C Bond Angle (tert-butyl) 108.5°115.0°
C-P-C Bond Angle (phenyl) 110.5°105.0°
Calculated Proton Affinity (kcal/mol) N/A300

Note: The values in this table are illustrative and would vary depending on the specific level of theory and basis set used in the DFT calculations.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

The electronic structure of a molecule is key to understanding its reactivity. mdpi.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. nih.gov

For the this compound cation, the HOMO is typically localized on the phenyl rings, while the LUMO is associated with the antibonding orbitals of the P-C bonds. The large HOMO-LUMO gap is indicative of the cation's high stability. researchgate.net

In the case of the corresponding ylide, the HOMO is primarily located on the negatively charged carbanionic carbon, reflecting its nucleophilic character. The LUMO is generally a π* orbital of the phenyl groups. The energy of the HOMO is a critical determinant of the ylide's reactivity; a higher HOMO energy indicates a more reactive nucleophile. nih.gov The HOMO-LUMO gap in the ylide is significantly smaller than in the cation, consistent with its higher reactivity. mdpi.com

The following table presents representative HOMO and LUMO energy levels for the this compound cation and its ylide, as would be determined by DFT calculations.

SpeciesHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound Cation-8.5-1.27.3
Tert-butylidene(triphenyl)phosphorane (Ylide)-5.2-0.84.4

Note: These values are for illustrative purposes. The exact energies depend on the computational methodology.

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orglibretexts.org These maps are generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron deficiency and are susceptible to nucleophilic attack. youtube.com

For the this compound cation, the ESP map shows a diffuse positive charge distributed over the entire molecule, with the highest positive potential centered on the phosphorus atom and the attached hydrogen atoms of the phenyl and tert-butyl groups.

In contrast, the ESP map of the tert-butylidene(triphenyl)phosphorane ylide reveals a high concentration of negative charge on the ylidic carbon atom, confirming its nucleophilic nature. acs.org The phosphorus atom still carries a partial positive charge, and the phenyl groups have regions of both positive and negative potential due to the delocalization of electrons. These maps are invaluable for predicting the sites of interaction with other molecules. researchgate.net

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions and understanding the factors that control their selectivity. researchgate.netresearchgate.net This is particularly true for complex reactions like the Wittig reaction.

Theoretical Modeling of Wittig Reaction Pathways Involving Tert-butyl-Substituted Ylides

The Wittig reaction, which converts a carbonyl compound into an alkene, proceeds through a multi-step mechanism involving a phosphonium ylide. masterorganicchemistry.comorganic-chemistry.org Computational modeling, primarily using DFT, has been crucial in mapping out the potential energy surface of this reaction. acs.orgcapes.gov.brnih.gov

For a tert-butyl-substituted ylide, the reaction with an aldehyde or ketone is initiated by the nucleophilic attack of the ylidic carbon on the carbonyl carbon. This leads to the formation of a betaine (B1666868) intermediate or directly to a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org Theoretical calculations can determine the activation energies for these steps and the relative stabilities of the intermediates.

Prediction of Steric and Electronic Effects on Reactivity

The reactivity and stereoselectivity of the Wittig reaction are highly dependent on the nature of the ylide and the carbonyl compound. Computational studies can systematically investigate these effects. researchgate.net

The bulky tert-butyl group on the ylide introduces significant steric hindrance. Theoretical modeling can quantify this steric effect by calculating the strain energies in the transition states leading to the different stereoisomers (E/Z) of the alkene product. For non-stabilized ylides, such as those derived from alkylphosphonium salts, steric interactions in the transition state of the oxaphosphetane formation often favor the formation of the Z-alkene. researchgate.netnih.gov

Electronic effects also play a crucial role. The electron-donating nature of the tert-butyl group increases the electron density on the ylidic carbon, enhancing its nucleophilicity and reactivity. nih.gov Computational methods can quantify these electronic effects through population analysis and by examining the frontier molecular orbitals. The interplay between steric and electronic factors ultimately determines the outcome of the reaction, and computational chemistry provides a powerful means to dissect and understand these intricate relationships. researchgate.net

Conformational Landscape and Dynamic Behavior Modeling

The conformational flexibility and dynamic behavior of the this compound cation are critical determinants of its chemical and physical properties. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides significant insights into the molecule's three-dimensional structure and internal motions. The landscape is dominated by the steric pressure exerted by the four bulky substituents—one tert-butyl group and three phenyl groups—arranged tetrahedrally around the central phosphorus atom.

Propeller-like Conformation of the Triphenylphosphonium Group

A defining feature of the triphenylphosphonium moiety is the collective arrangement of the three phenyl rings into a stable, propeller-like conformation. rsc.orgrsc.org This arrangement is not planar; instead, each phenyl ring is twisted out of a common plane to minimize the steric repulsion between the ortho-hydrogen atoms on adjacent rings. This twisting motion, or conrotation, can be either clockwise or counter-clockwise, leading to two enantiomeric propeller forms (P and M helicity).

The geometry of this arrangement can be described by the dihedral angles defined by the P-C bonds connecting the phosphorus to the phenyl rings and the C-C bonds within the rings themselves. While the specific values for this compound are not extensively published, the general principle holds. The rotation of these rings is a dynamic process, but the propeller conformation represents the lowest energy state.

Table 1: Key Dihedral Angles Defining the Propeller Conformation This interactive table illustrates the principal dihedral angles that characterize the propeller-like structure of the triphenylphosphonium fragment. The values are representative and serve to define the conformational parameters.

Dihedral AngleDescriptionTypical Value Range
Cipso-P-Cipso-CorthoDefines the tilt of each phenyl ring relative to the P-C bond axis.30° - 60°
Cipso-P-Cipso-C'ipsoDescribes the relative orientation of the three phenyl rings around the phosphorus center.N/A (Defines the cone)

Note: Cipso refers to the carbon atom of the phenyl ring directly bonded to the phosphorus atom. Cortho refers to the adjacent carbon atoms in the phenyl ring.

Influence of the Tert-Butyl Group and Rotational Barriers

The introduction of a sterically demanding tert-butyl group significantly influences the conformational landscape. The free rotation of the tert-butyl group around its P-C bond is hindered by steric clashes with the adjacent phenyl rings of the propeller. Similarly, the rotation of the phenyl rings is affected by the presence of the tert-butyl group.

Computational models are used to investigate the energy barriers associated with these rotations. A potential energy surface scan, where specific dihedral angles are systematically varied and the corresponding energy is calculated, can reveal the most stable (low-energy) conformations and the energy required to transition between them. nih.gov

The primary rotational dynamics to consider are:

Rotation of the tert-butyl group: The rotation around the P-C(tert-butyl) bond. The lowest energy conformation is expected to be a staggered arrangement where the methyl groups of the tert-butyl substituent are positioned in the gaps between the phenyl rings.

Correlated rotation of phenyl rings: The "gearing" or propeller-like motion of the three phenyl rings.

Table 2: Hypothetical Rotational Energy Profile for the Tert-Butyl Group This conceptual table demonstrates how the relative energy of the cation changes as the tert-butyl group rotates relative to the triphenylphosphine (B44618) framework. The energy values are illustrative.

ConformationDihedral Angle (Cphenyl-P-Ct-butyl-Cmethyl)Relative Energy (kcal/mol)Description
Staggered60°, 180°, 300°0.0Most stable conformation, minimizes steric clash.
Eclipsed0°, 120°, 240°4 - 6Highest energy conformation, significant steric repulsion.

Emerging Research Directions and Future Perspectives in Tert Butyl Triphenyl Phosphonium Chemistry

Development of Novel Synthetic Routes to Tert-butyl(triphenyl)phosphonium and Its Analogues

The classical synthesis of phosphonium (B103445) salts, including this compound, typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. While robust, this method faces challenges, particularly with sterically hindered reactants or the need for more sustainable and efficient processes. Emerging research is focused on overcoming these limitations.

A primary method for synthesizing phosphonium salts is the SN2 reaction between a triphenylphosphine (B44618), which may be substituted, and a bromoalkane. nih.gov This approach has been used to create a variety of triphenylphosphonium (TPP) derivatives. nih.govacs.orgnih.gov However, the reactivity of the phosphine can vary greatly depending on its substituents, and low reactivity can necessitate high temperatures and long reaction times, leading to poor yields for certain products. nih.gov The synthesis of highly sterically hindered phosphines, such as tri-tert-butylphosphine (B79228), is particularly challenging, often resulting in low yields. nih.govqub.ac.uk

To address these issues, novel synthetic strategies are being developed. One approach involves the use of catalysts to improve reaction efficiency. For instance, a patented method for synthesizing butyltriphenylphosphonium bromide utilizes an anion-exchange resin as a catalyst in an alcoholic solvent, aiming to improve yield and simplify purification. google.com Another innovative route involves the reaction of oxiranes with triphenylphosphonium triflate to produce functionalized 2-hydroxypropylphosphonium salts, expanding the structural diversity of available phosphonium compounds. nih.gov

The development of synthetic methods for analogues with specific functionalities is also a key research area. This includes preparing phosphonium salts from substituted benzyl (B1604629) bromides and triphenylphosphine, which can be used as antimicrobial agents. researchgate.net The synthesis of TPP conjugates often involves multi-step procedures, including the initial formation of a phosphonium salt followed by further chemical modifications. nih.gov

Synthetic Approach Description Key Features/Challenges References
Classical SN2 Quaternization Reaction of triphenylphosphine or its derivatives with an alkyl halide (e.g., bromoalkane, benzyl bromide).Well-established and versatile. Can be limited by low reactivity, steric hindrance, and harsh conditions, leading to low yields. nih.govacs.orgresearchgate.net
Catalyst-Assisted Synthesis Utilizes a catalyst, such as an anion-exchange resin, to facilitate the quaternization reaction.Aims to increase reaction rates, improve yields, and allow for milder reaction conditions. google.com
Ring-Opening of Oxiranes Reaction of an oxirane with a triphenylphosphonium salt (e.g., triflate) to yield functionalized phosphonium salts.Provides access to hydroxyl-functionalized phosphonium analogues that may not be accessible through direct alkylation. nih.gov
Multi-step Conjugate Synthesis Involves the synthesis of a phosphonium intermediate which is then further reacted or modified to attach other molecular fragments.Allows for the creation of complex, multi-functional molecules with tailored properties. nih.govnih.gov

Exploration of New Catalytic Transformations Beyond Established Applications

This compound and related phosphonium salts have long been used as phase-transfer catalysts. However, their catalytic potential extends far beyond this traditional role. Current research is uncovering their utility in a range of novel and sophisticated catalytic transformations.

One emerging application is in environmental remediation. Butyltriphenylphosphonium bromide has been demonstrated as an effective catalyst for the ultrasound-assisted oxidative desulfurization (UAODS) of fuel. researchgate.net In this process, the phosphonium salt acts as a phase-transfer catalyst, facilitating the oxidation of sulfur compounds into more polar sulfones that can be easily removed. researchgate.net

In the realm of asymmetric catalysis, bioinspired peptide-phosphonium salt (PPS) catalysts represent a significant breakthrough. nih.gov These catalysts combine a tunable phosphonium center with a conformationally ordered peptide scaffold. This modular design allows for the creation of a chiral environment that enables remarkable stereoselectivity in various reactions, such as asymmetric annulations, by pre-organizing substrates through hydrogen bonding and electrostatic interactions. nih.gov

Catalytic Application Phosphonium Compound Type Mechanism/Role Significance References
Oxidative Desulfurization Butyltriphenylphosphonium bromideActs as a phase-transfer catalyst to facilitate the oxidation of sulfur compounds in fuel.Offers a potential industrial application for fuel purification under mild, ultrasound-assisted conditions. researchgate.net
Asymmetric Catalysis Chiral Peptide-Phosphonium Salts (PPS)The phosphonium cation provides electrostatic activation while the peptide scaffold creates a chiral environment for stereocontrol.Enables highly enantioselective synthesis of complex molecules, mimicking enzymatic precision with synthetic catalysts. nih.gov
Nanoparticle Stabilization Tri-tert-butyl(n-alkyl)phosphonium Ionic LiquidsThe phosphonium ionic liquid acts as a stabilizer for palladium nanoparticles (PdNPs).Creates robust and highly active hybrid catalysts for cross-coupling reactions like the Suzuki reaction. mdpi.comrepec.org

Design of Advanced Phosphonium-Based Materials with Tailored Properties

The unique chemical properties of the this compound cation are being leveraged to design advanced materials with precisely tailored functions. These materials are finding applications in fields ranging from biomedicine to materials science.

A particularly promising area is the development of phosphonium-based polymers for therapeutic delivery. Researchers have recently introduced triphenylphosphonium (TPP) moieties into catiomers to create innovative polymeric micelles for in vivo mRNA delivery. rsc.org These TPP-modified carriers were found to enhance the stability of the mRNA complexes and improve protein production in target tissues, highlighting their potential to advance mRNA therapeutics. rsc.org Similarly, amphiphilic TPP conjugates of natural products have been synthesized. These molecules can self-assemble and have been incorporated into delivery systems like pharmacosomes, demonstrating significant cytotoxicity toward cancer cells. nih.gov

Phosphonium ionic liquids (PILs) represent another class of advanced materials. Sterically hindered PILs, such as the tri-tert-butyl(n-alkyl)phosphonium series, exhibit a complex relationship between their structure and physical properties, including melting point and hydrophobicity. mdpi.comrepec.org This tunability allows for their use as specialized solvents, electrolytes, or as components in hybrid materials, such as the palladium nanoparticle catalysts mentioned previously. mdpi.comrepec.org

Additionally, phosphonium salts containing other functional fragments are being designed as materials with specific biological activities. For example, phosphonium salts incorporating the 3,5-di-tert-butyl-4-hydroxybenzyl fragment have been synthesized and shown to possess both antibacterial and antifungal properties. researchgate.net

Material Type Key Feature Emerging Application References
Polymeric Micelles Triphenylphosphonium-modified catiomers.In vivo delivery of mRNA for therapeutic applications. rsc.org
Phosphonium Ionic Liquids (PILs) Tunable physical properties based on alkyl chain length and anion.Stabilizers for catalytic nanoparticles, specialized solvents. mdpi.comrepec.org
Amphiphilic Conjugates Self-assembling molecules combining a lipophilic backbone and a polar phosphonium headgroup.Mitochondria-targeted drug delivery systems (pharmacosomes). nih.gov
Antimicrobial Materials Phosphonium salts functionalized with bioactive fragments (e.g., butylated hydroxytoluene).Development of new antiseptic and disinfectant compounds. researchgate.net

Integration with Machine Learning and AI for Predictive Synthesis and Catalysis

The complexity of designing and optimizing chemical reactions has led researchers to integrate artificial intelligence (AI) and machine learning (ML) into the discovery process. This approach is proving to be particularly powerful in the context of phosphonium chemistry, from predicting synthetic outcomes to designing novel catalysts.

ML models are being developed to accelerate the optimization of reaction conditions. By using data from high-throughput experimentation (HTE), these models can predict reaction yields with high accuracy. researchgate.net This combined HTE-ML workflow allows for a much more rapid exploration of the reaction space than traditional methods, enabling the efficient discovery of optimal conditions for synthesizing organophosphorus compounds. researchgate.netarxiv.org Bayesian optimization is one such technique used to direct the exploration of the vast parameter space of catalyst synthesis, making the process more efficient. arxiv.org

In catalyst design, ML is used to build structure-property relationships. For example, Δ-machine learning has been applied to a large dataset of phosphine ligands (the precursors to many phosphonium catalysts) to predict their performance in C-H activation reactions. rsc.org By training models on features derived from the ligands' electronic and steric properties, researchers can screen vast virtual libraries of potential catalysts to identify the most promising candidates for experimental synthesis. rsc.orgwhiterose.ac.uk This predictive power significantly reduces the time and resources required to discover new, highly efficient catalysts. The development of consistent methods for the "featurization" of ligands—translating their chemical structures into numerical descriptors for the ML models—is a key area of ongoing research. whiterose.ac.uk The ultimate goal is to create a closed-loop system where AI proposes new catalysts, which are then synthesized and tested by automated systems, with the results feeding back into the model for continuous improvement. arxiv.org

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl(triphenyl)phosphonium salts, and what mechanistic considerations govern their formation?

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

  • 31^{31}P NMR : Provides direct evidence of phosphonium formation, with shifts typically between +20 to +30 ppm (vs. ~−5 ppm for free PPh3_3) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms counterion interactions (e.g., bromide vs. chloride) .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and detects impurities, especially in quaternary salts .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the efficiency of Wittig reactions involving this compound ylides?

this compound ylides are sterically hindered, requiring strong bases (e.g., KOtBu or LDA) and polar solvents (e.g., DMF or DMSO) for optimal reactivity. Contradictions in reported yields often stem from incomplete ylide formation or competing side reactions. For example, in camphor derivatization, KOtBu in THF yields 75% exocyclic alkene, while NaHMDS in DMF achieves 92% due to enhanced ylide stability . Methodological Recommendation :

  • Screen bases (KOtBu, NaH, LDA) and solvents (THF, DMF, toluene) via 31^{31}P NMR to monitor ylide generation.

Q. What are the environmental persistence and degradation pathways of this compound salts, and how can these be modeled experimentally?

Environmental risk assessments (e.g., EPA frameworks) combine in silico predictions (EPI Suite) with lab studies:

  • Hydrolysis : Evaluate pH-dependent stability (e.g., 50% degradation at pH 2 in 48 hours vs. pH 7 in 30 days) .
  • Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven breakdown, detecting intermediates via LC-MS .
  • Ecototoxicity : Test aquatic toxicity using Daphnia magna (LC50_{50} > 100 mg/L suggests low acute risk) .

Q. How can computational methods (DFT, MD) predict the reactivity and selectivity of this compound salts in asymmetric catalysis?

Density Functional Theory (DFT) calculates transition-state energies to rationalize stereoselectivity. For example, in allylic alkylation, the tert-butyl group’s steric bulk lowers the activation energy for syn addition by 5 kcal/mol vs. anti. Molecular Dynamics (MD) simulations further model solvation effects, showing DMSO stabilizes ion pairs better than THF, aligning with experimental yields .

Q. What strategies mitigate phosphine oxide byproduct formation during ylide generation, and how are these optimized at scale?

Phosphine oxide (PPh3_3O) contamination arises from ylide oxidation. Mitigation approaches include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen .
  • Reductive Quenching : Add NaBH4_4 post-reaction to reduce PPh3_3O to PPh3_3 .
  • Chromatography : Silica gel purification with 5% MeOH in DCM removes oxides .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound bromide: How should researchers validate purity?

Literature reports vary (e.g., 185–188°C vs. 180–182°C) due to hydrate formation or residual solvent. Resolution:

  • Perform TGA (Thermogravimetric Analysis) to detect hydrates.
  • Use elemental analysis (C, H, N, P) to confirm stoichiometry .

Q. Why do some studies report low catalytic activity of this compound salts in phase-transfer reactions, while others show high efficiency?

Contradictions stem from counterion effects. For instance, bromide salts show higher solubility in aqueous-organic systems than chlorides. Methodological fix:

  • Prefer [P(t-Bu)Ph3_3]Br over [P(t-Bu)Ph3_3]Cl for biphasic reactions .
  • Characterize ion-pairing via conductivity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.